

An In-depth Technical Guide to Sulfo-Cy3 Amine for Biomolecule Labeling

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Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

Cat. No.: **B15555545**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Sulfo-Cy3 amine**, a water-soluble fluorescent dye essential for the covalent labeling of biomolecules. We will delve into its chemical properties, labeling methodologies, and practical applications in biological research and drug development.

Core Properties of Sulfo-Cy3 Amine

Sulfo-Cy3 amine is a derivative of the cyanine dye Cy3, modified with a sulfonate group and a reactive primary amine. The sulfonate group imparts high water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.^{[1][2][3]} Its bright orange fluorescence, high photostability, and pH insensitivity (from pH 4 to 10) make it a robust tool for a variety of fluorescence-based detection methods.^{[4][5][6]}

The primary amine group on Sulfo-Cy3 allows for its covalent conjugation to biomolecules containing activated carboxyl groups, most commonly N-hydroxysuccinimide (NHS) esters.^{[4][7]} This reaction forms a stable amide bond, permanently attaching the fluorescent label to the target molecule.

Quantitative Spectroscopic and Physicochemical Data

For ease of reference and comparison, the key quantitative properties of **Sulfo-Cy3 amine** are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	548 - 555 nm	[4][7]
Emission Maximum (λ_{em})	563 - 572 nm	[4][7]
Molar Extinction Coefficient	150,000 - 162,000 $\text{M}^{-1}\text{cm}^{-1}$	[4][7][8]
Fluorescence Quantum Yield	~0.1	[7][8]
Molecular Weight	~715 g/mol	[7]
Solubility	Water, DMSO, DMF, Alcohols	[4][7][8]
Storage Conditions	-20°C, desiccated and protected from light	[2][7]

Biomolecule Labeling with Sulfo-Cy3 Amine

The most common application of **Sulfo-Cy3 amine** is the labeling of biomolecules that have been functionalized with an NHS ester. This section provides a detailed experimental protocol for this conjugation reaction.

Experimental Protocol: Labeling of NHS-Ester Activated Biomolecules

This protocol outlines the steps for conjugating **Sulfo-Cy3 amine** to a protein that has been activated with an NHS ester.

Materials:

- NHS-ester activated biomolecule (e.g., protein)
- **Sulfo-Cy3 amine**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

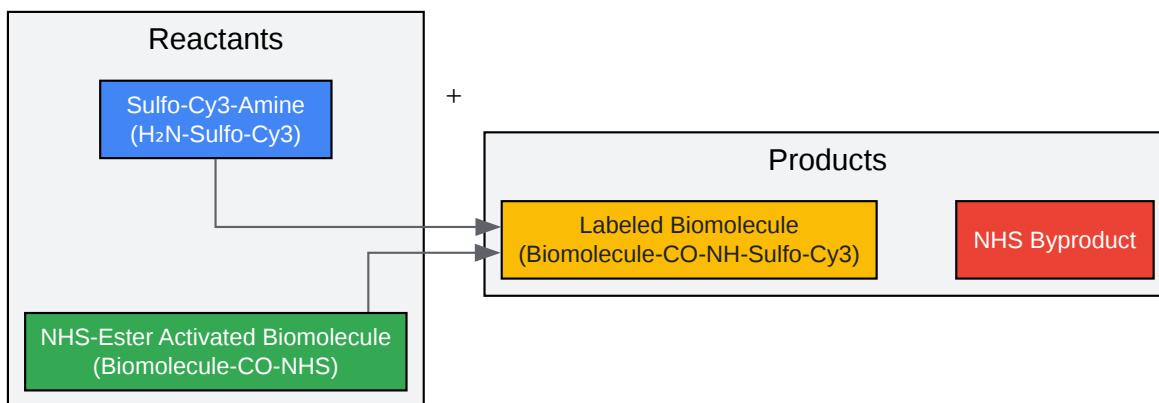
- Prepare the Biomolecule: Dissolve the NHS-ester activated biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amine of Sulfo-Cy3 is deprotonated and highly reactive.[9] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete in the reaction.[10][11]
- Prepare **Sulfo-Cy3 Amine** Stock Solution: Immediately before use, dissolve **Sulfo-Cy3 amine** in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **Sulfo-Cy3 amine** to the biomolecule solution. The optimal ratio may need to be determined empirically for each specific biomolecule.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.
- Purification of the Conjugate:
 - Separate the labeled biomolecule from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with PBS.
 - Apply the reaction mixture to the column and elute with PBS. The first colored fraction will be the labeled biomolecule.
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of Cy3 (around 550 nm).
- The DOL, which is the average number of dye molecules per biomolecule, can be calculated using the Beer-Lambert law. An optimal DOL for antibodies is typically between 2 and 10.[12]

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow.

Chemical Reaction of Sulfo-Cy3 Amine with an NHS-Ester Activated Biomolecule

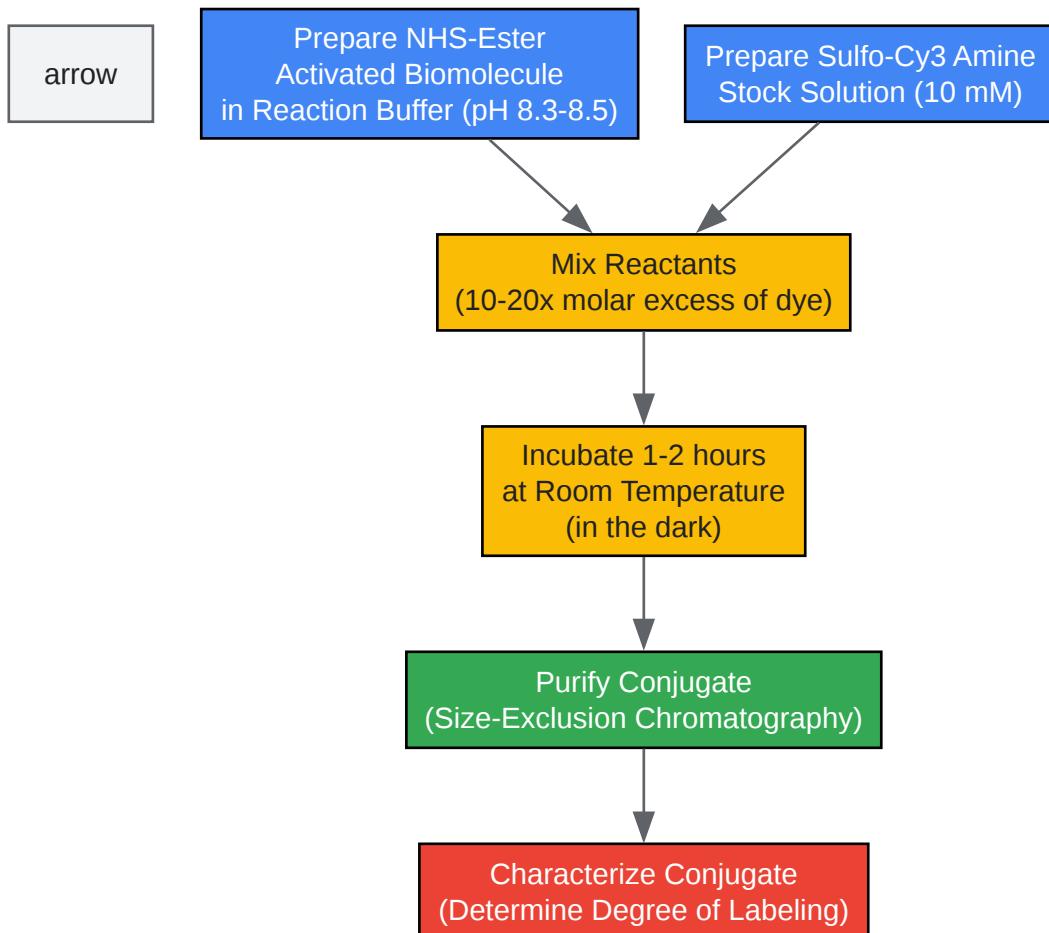


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Sulfo-Cy3 Amine Conjugation Reaction

The diagram above illustrates the nucleophilic attack of the primary amine of Sulfo-Cy3 on the NHS ester-activated carboxyl group of a biomolecule, resulting in a stable amide bond and the release of an NHS byproduct.

Experimental Workflow for Biomolecule Labeling

[Click to download full resolution via product page](#)*Biomolecule Labeling Workflow*

This flowchart outlines the key steps in the labeling process, from reagent preparation to the final characterization of the fluorescently labeled biomolecule.

Applications in Research and Drug Development

The ability to covalently label biomolecules with **Sulfo-Cy3 amine** has far-reaching applications:

- **Fluorescence Microscopy:** Labeled antibodies and proteins are used to visualize cellular structures and track dynamic processes within living cells.^[3]

- Flow Cytometry: Fluorescently tagged antibodies enable the identification and sorting of specific cell populations.[3]
- Immunoassays: The high sensitivity of fluorescence detection enhances the performance of assays like ELISA.
- Protein and Nucleic Acid Analysis: Labeled probes are used in techniques such as fluorescent *in situ* hybridization (FISH) and microarrays.
- Drug Development: Fluorescently tagging drug candidates or their targets allows for the study of drug-receptor interactions and cellular uptake.

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